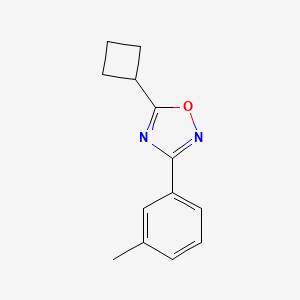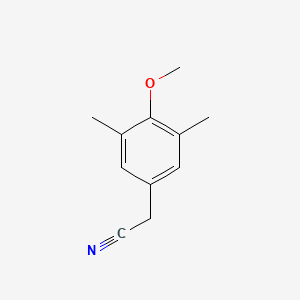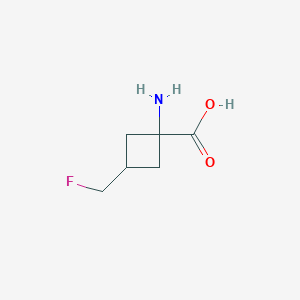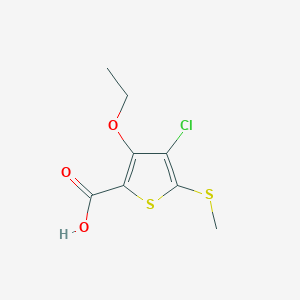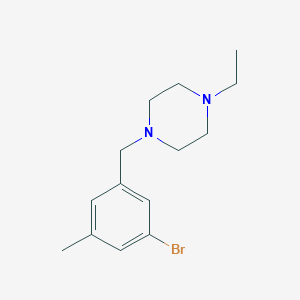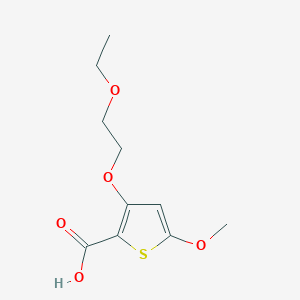
3-(2-Ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-乙氧基乙氧基)-5-甲氧基噻吩-2-羧酸是一种有机化合物,属于噻吩家族。噻吩是含有一个硫原子在五元环中的杂环化合物。该特定化合物以噻吩环上连接的乙氧基乙氧基和甲氧基基团以及羧酸官能团为特征。
准备方法
合成路线和反应条件
3-(2-乙氧基乙氧基)-5-甲氧基噻吩-2-羧酸的合成通常涉及多步有机反应。一种常见的做法是通过亲电取代反应对噻吩环进行官能化。
-
步骤 1:5-甲氧基噻吩-2-羧酸的合成
- 以噻吩-2-羧酸为起始原料,可以使用甲醇和合适的酸催化剂进行甲氧基化。
- 反应条件:在酸催化剂(如硫酸)存在下,甲醇回流。
-
步骤 2:引入乙氧基乙氧基基团
- 乙氧基乙氧基基团可以通过使用乙二醇和合适的离去基团的亲核取代反应引入。
- 反应条件:在合适的碱(如氢氧化钠)存在下,乙二醇回流。
工业生产方法
3-(2-乙氧基乙氧基)-5-甲氧基噻吩-2-羧酸的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化后的反应条件可以提高产率和效率。此外,还采用重结晶和色谱等纯化技术来获得高纯度产品。
化学反应分析
反应类型
3-(2-乙氧基乙氧基)-5-甲氧基噻吩-2-羧酸可以进行多种化学反应,包括:
氧化: 该化合物可以使用过氧化氢或间氯过氧苯甲酸等氧化剂氧化成相应的亚砜或砜。
还原: 还原反应可以使用锂铝氢化物等还原剂将羧酸基团转化为醇。
取代: 亲电取代反应可以使用卤素或硝基化合物等试剂在噻吩环上引入额外的官能团。
常用试剂和条件
氧化: 过氧化氢,间氯过氧苯甲酸;反应条件:温和加热。
还原: 锂铝氢化物;反应条件:无水溶剂,低温。
取代: 卤素(例如,溴),硝基化合物;反应条件:室温或略微升高的温度。
主要形成的产物
氧化: 形成亚砜或砜。
还原: 形成醇衍生物。
取代: 在噻吩环上引入卤素或硝基基团。
科学研究应用
3-(2-乙氧基乙氧基)-5-甲氧基噻吩-2-羧酸在科学研究中具有多种应用:
生物学: 研究其潜在的生物活性,包括抗菌和抗炎特性。
医药: 探索其作为药物设计和开发中药效团的潜力。
工业: 用于生产特种化学品和先进材料。
作用机制
3-(2-乙氧基乙氧基)-5-甲氧基噻吩-2-羧酸的作用机制取决于其具体的应用。在生物系统中,它可能与酶或受体等分子靶标相互作用,调节其活性。羧酸和甲氧基基团等官能团的存在会影响其结合亲和力和特异性。该化合物的效应是通过涉及信号转导、酶抑制或受体激活的途径介导的。
相似化合物的比较
类似化合物
2-(2-乙氧基乙氧基)乙醇: 一种具有类似乙氧基乙氧基功能但缺乏噻吩环和羧酸基团的乙二醇醚。
2-乙氧基乙醇: 另一种结构更简单的乙二醇醚,在各种应用中用作溶剂。
独特性
3-(2-乙氧基乙氧基)-5-甲氧基噻吩-2-羧酸以其官能团和噻吩环的独特组合而脱颖而出。这种结构复杂性赋予了其独特的化学和物理性质,使其适用于研究和工业中的特殊应用。
属性
分子式 |
C10H14O5S |
|---|---|
分子量 |
246.28 g/mol |
IUPAC 名称 |
3-(2-ethoxyethoxy)-5-methoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C10H14O5S/c1-3-14-4-5-15-7-6-8(13-2)16-9(7)10(11)12/h6H,3-5H2,1-2H3,(H,11,12) |
InChI 键 |
NPNIINVBBWVGMB-UHFFFAOYSA-N |
规范 SMILES |
CCOCCOC1=C(SC(=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-bromo-5-(trifluoromethyl)phenyl]azetidin-3-amine](/img/structure/B12078505.png)
![Methanone, phenyl[4-[2-(1-piperidinyl)ethoxy]phenyl]-](/img/structure/B12078508.png)
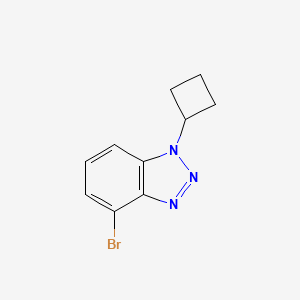
![[4-(2,6-Difluorophenyl)phenyl]methanamine](/img/structure/B12078522.png)


![2'-Amino-3'-bromo-6'-methoxy-[1,1'-biphenyl]-2-ol](/img/structure/B12078551.png)

![[4-(4-Methylpyrimidin-2-yl)phenyl]methanamine](/img/structure/B12078556.png)
